(2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of ethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-ethoxy-4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the ethoxy or isopropoxy groups.
Scientific Research Applications
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)prop-2-enoic acid is unique due to the specific arrangement of its ethoxy and isopropoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C14H18O4 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16) |
InChI Key |
FFPWDFCCBUVIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C |
Origin of Product |
United States |
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